2,5-Dimethylnicotinaldehyde
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Overview
Description
2,5-Dimethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of nicotinaldehyde, characterized by the presence of two methyl groups at the 2 and 5 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylnicotinaldehyde can be achieved through several methods. One common approach involves the condensation of 2,5-dimethylpyridine with formaldehyde under acidic conditions. Another method includes the oxidation of 2,5-dimethyl-3-pyridinecarbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction is often carried out under controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylnicotinic acid.
Reduction: Reduction of the aldehyde group can yield 2,5-dimethyl-3-pyridinemethanol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: 2,5-Dimethylnicotinic acid.
Reduction: 2,5-Dimethyl-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
2,5-Dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-Dimethylnicotinaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate cellular pathways, including those involved in oxidative stress and inflammation. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylnicotinaldehyde
- 3,5-Dimethylnicotinaldehyde
- 2,5-Dimethylpyridine
Uniqueness
2,5-Dimethylnicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to other dimethylnicotinaldehyde derivatives, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,5-dimethylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)7(2)9-4-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZPFDHRHGDFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595882 |
Source
|
Record name | 2,5-Dimethylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211522-52-9 |
Source
|
Record name | 2,5-Dimethylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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